molecular formula C18H23FN2O6 B1676878 MX1013

MX1013

Cat. No.: B1676878
M. Wt: 382.4 g/mol
InChI Key: LYBWGROBJJXCJJ-VYIIXAMBSA-N
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Description

MX1013 is a potent, irreversible dipeptide caspase inhibitor with significant antiapoptotic activity. It is known for its ability to inhibit recombinant human caspase 3 with an IC50 of 30 nanomolar . Caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death, making this compound a valuable compound in the study and potential treatment of diseases related to cell death.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

MX1013 plays a significant role in biochemical reactions, particularly in the inhibition of caspases . It inhibits caspases 1, 3, 6, 7, 8, and 9, with IC50 values ranging from 5 to 20 nm . It is selective for caspases and is a poor inhibitor of noncaspase proteases, such as cathepsin B, calpain I, or Factor Xa .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits apoptosis in several cell culture models, including caspase 3 processing, PARP cleavage, and DNA fragmentation . This compound is more active than tetrapeptide- and tripeptide-based caspase inhibitors, and blocked apoptosis at concentrations as low as 0.5 microm .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of caspases . As a potent, irreversible dipeptide caspase inhibitor, it binds to caspases and inhibits their activity, thereby preventing the cascade of events that lead to apoptosis .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings . It has been observed to consistently inhibit apoptosis in various cell culture models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 1 mg kg-1 i.v., this compound prevented liver damage and the lethality caused by Fas death receptor activation in the anti-Fas mouse-liver apoptosis model .

Metabolic Pathways

Given its role as a caspase inhibitor, it likely interacts with enzymes and cofactors involved in the apoptosis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: MX1013 is synthesized through a series of chemical reactions that involve the formation of a dipeptide structure. The synthesis typically involves the use of specific amino acid derivatives and protective groups to ensure the correct formation of the dipeptide bond. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product. The use of automated systems and advanced analytical techniques would be essential in the large-scale production of this compound .

Comparison with Similar Compounds

MX1013 is unique in its potency and selectivity as a caspase inhibitor. Similar compounds include Z-VAD-fmk and other tetrapeptide- and tripeptide-based caspase inhibitors . this compound is more aqueous soluble and has shown greater activity in blocking apoptosis at lower concentrations compared to these other inhibitors . This makes this compound a valuable tool in the study of apoptosis and a potential candidate for therapeutic applications.

List of Similar Compounds:

Properties

IUPAC Name

5-fluoro-3-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O6/c1-11(2)16(17(25)20-13(8-15(23)24)14(22)9-19)21-18(26)27-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,20,25)(H,21,26)(H,23,24)/t13?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBWGROBJJXCJJ-VYIIXAMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.